Class‑Level Glycolate Oxidase Inhibition Supported by Oxamic Acid Pharmacophore but Lacking Direct Comparator IC₅₀ Data for the N‑Cyclohexyl Derivative
The Merck patent (US 4,187,315) explicitly exemplifies N‑cyclohexyloxamic acid as a GAO inhibitor within a genus that also includes N‑(n‑octyl)oxamic acid, the historical reference inhibitor [1]. The patent describes a general synthetic route and a therapeutic dosage range (50‑2000 mg day⁻¹) but does not report compound‑specific IC₅₀ or Kᵢ values for N‑cyclohexyloxamic acid [1]. A contemporaneous QSAR study on glycolic‑ and glyoxylic‑acid derivatives demonstrated that GAO inhibitory potency is predominantly governed by the Hansch hydrophobic parameter π; the cyclohexyl group contributes π ≈ 2.0, which is intermediate between n‑hexyl (π ≈ 1.8) and n‑heptyl (π ≈ 2.3) [2]. By inference, the cyclohexyl derivative is predicted to occupy a potency rank within the N‑alkyl‑oxamic acid series, but no measured IC₅₀ value against a named comparator (e.g., N‑octyloxamic acid) has been identified in the published literature as of the present search [3]. All differentiation statements based on enzyme inhibition must therefore be treated as class‑level inference until direct head‑to‑head biochemical data are generated.
| Evidence Dimension | Glycolate oxidase inhibitory activity (predicted rank order based on hydrophobic parameter π) |
|---|---|
| Target Compound Data | N‑cyclohexyloxamic acid: predicted π ≈ 2.0; no experimental IC₅₀ or Kᵢ available from primary literature |
| Comparator Or Baseline | N‑(n‑octyl)oxamic acid: predicted π ≈ 2.8; recognized as a potent GAO inhibitor in patent and QSAR literature; no compound‑specific IC₅₀ retrieved for direct comparison |
| Quantified Difference | Not quantifiable with currently accessible public data; calculated Δπ ≈ 0.8 relative to N‑octyl analog |
| Conditions | GAO isolated from porcine liver; assay monitoring glyoxylate‑phenylhydrazone absorbance at 324 nm (Baker & Tolbert 1966 method) |
Why This Matters
The hydrophobic contribution of the N‑substituent is the dominant QSAR determinant of GAO inhibition, meaning that even subtle changes in the cycloalkyl or alkyl chain length produce predictable, significant shifts in potency—directly influencing dose selection, in‑vitro assay design, and cross‑study reproducibility.
- [1] Cragoe EJ Jr., Novello FC, Saari WS. N‑alkyl(and cycloalkyl)oxamic acid and derivatives as inhibitors of glycolic acid oxidase. US Patent 4,187,315. Issued February 5, 1980. View Source
- [2] Randall WC, Streeter AJ, Anderson EL, et al. Quantitative structure‑activity relationships involving the inhibition of glycolic acid oxidase by derivatives of glycolic and glyoxylic acids. J Med Chem. 1979;22(6):608‑614. PMID 458816. View Source
- [3] Schuman M, Massey V. Purification and characterization of glycolic acid oxidase from pig liver. Biochim Biophys Acta. 1971;227(3):521‑537. PMID 5569123. View Source
